molecular formula C22H18N2O3S B300235 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide

2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide

Katalognummer B300235
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: JTZHODUOFYNZJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide, also known as CP-690,550, is a small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which plays a crucial role in the immune system and is involved in the pathogenesis of many autoimmune diseases. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide is a JAK inhibitor that targets the JAK-STAT signaling pathway. JAKs are intracellular tyrosine kinases that are activated by cytokine receptors and play a crucial role in the immune system. JAKs phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene expression. By inhibiting JAKs, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide blocks the downstream signaling of multiple cytokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of JAKs by 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide also inhibits the proliferation and activation of T cells, which play a key role in the pathogenesis of autoimmune diseases. In addition, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to have an immunomodulatory effect on dendritic cells, which are antigen-presenting cells that play a crucial role in initiating and regulating immune responses.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of selectivity for JAK1 and JAK3, which makes it a valuable tool for studying the JAK-STAT signaling pathway. However, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. In addition, it has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide. One area of focus is the development of more selective JAK inhibitors that target specific JAK isoforms. This could potentially reduce the off-target effects of 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide and increase its effectiveness in treating autoimmune diseases. Another area of focus is the identification of biomarkers that can predict response to JAK inhibition. This could help to personalize treatment for patients with autoimmune diseases and improve clinical outcomes. Finally, there is ongoing research on the use of JAK inhibitors in combination with other drugs, such as biologics and small molecule inhibitors, to achieve synergistic effects and improve treatment outcomes.

Synthesemethoden

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide involves several steps, starting from the reaction of 2-chloro-5-nitrobenzoic acid with 2-mercaptobenzothiazole to obtain 2-(2-mercaptophenyl)benzoic acid. This intermediate is then reacted with 2-cyanophenylboronic acid in the presence of a palladium catalyst to obtain 2-(2-cyanophenylsulfanyl)benzoic acid. The final step involves the reaction of 2-(2-cyanophenylsulfanyl)benzoic acid with 3,4-dimethoxyaniline in the presence of a coupling agent to obtain 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In preclinical studies, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to inhibit JAK1 and JAK3, which are involved in the signaling pathways of multiple cytokines that play a role in the pathogenesis of autoimmune diseases. In clinical trials, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Eigenschaften

Produktname

2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide

Molekularformel

C22H18N2O3S

Molekulargewicht

390.5 g/mol

IUPAC-Name

2-(2-cyanophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C22H18N2O3S/c1-26-18-12-11-16(13-19(18)27-2)24-22(25)17-8-4-6-10-21(17)28-20-9-5-3-7-15(20)14-23/h3-13H,1-2H3,(H,24,25)

InChI-Schlüssel

JTZHODUOFYNZJN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)OC

Kanonische SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.